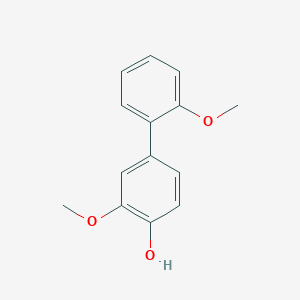

2-Methoxy-4-(2-methoxyphenyl)phenol

Description

The exact mass of the compound this compound, 95% is 230.094294304 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(2-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-6-4-3-5-11(13)10-7-8-12(15)14(9-10)17-2/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHIKLLLAQUPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685470 | |

| Record name | 2',3-Dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261946-73-9 | |

| Record name | 2',3-Dimethoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Structural Features

The defining characteristic of 2-Methoxy-4-(2-methoxyphenyl)phenol is its biphenyl (B1667301) core, where two phenyl rings are linked by a carbon-carbon single bond. This linkage allows for rotational freedom, leading to a non-planar conformation in most states. The molecule's asymmetry is a direct result of its distinct substitution pattern on both phenyl rings. One ring is substituted with a hydroxyl (-OH) group and a methoxy (B1213986) (-OCH3) group, classifying it as a guaiacol-type moiety. The second phenyl ring bears a single methoxy group. This specific arrangement of functional groups is crucial in defining the compound's chemical behavior and reactivity.

Key Structural and Property Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄O₃ |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | This compound |

| Core Structure | Biphenyl |

| Key Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃) |

Note: Some properties are calculated or estimated based on the structure due to limited experimental data in publicly available literature.

Significance in Organic Chemistry and Materials Science Research

While dedicated studies on 2-Methoxy-4-(2-methoxyphenyl)phenol are limited, its structural components are subjects of extensive research, pointing to its potential significance.

In the realm of organic synthesis, this compound can be viewed as a valuable building block. The presence of multiple, distinct functional groups allows for selective chemical transformations. For instance, the phenolic hydroxyl group can be readily etherified, esterified, or used in coupling reactions to construct more complex molecules. The methoxy (B1213986) groups can, under certain conditions, be cleaved to reveal additional hydroxyl groups, further expanding the synthetic possibilities. A notable area of relevance is the synthesis of 2-arylphenols from bio-abundant guaiacols. Research has demonstrated that the C-O bond of the methoxy group in guaiacol (B22219) can be functionalized through a sequence of arylative dearomatization and deoxygenative rearomatization, offering a pathway to complex biphenyl (B1667301) structures like this compound. nih.gov

The field of materials science, particularly in the development of novel polymers, presents another promising avenue for this compound. Biphenyl units are known to impart rigidity and thermal stability to polymer chains. google.com The presence of the hydroxyl group in this compound makes it a suitable monomer for the synthesis of polyesters, polycarbonates, and epoxy resins. Furthermore, the biphenyl structure is a key component in certain liquid-crystal polymers, where it contributes to the formation of ordered phases. google.com The potential for this compound to be derived from lignin (B12514952), a major renewable resource, aligns with the growing demand for bio-based polymers. prepchem.comgoogle.com Lignin-derived phenolic compounds are increasingly being explored as sustainable alternatives to petroleum-based monomers in the synthesis of a variety of polymers. prepchem.comnist.gov

Scope and Research Trajectories

Retrosynthetic Analysis of the Biphenyl Phenol Core

A retrosynthetic analysis of this compound primarily involves the disconnection of the carbon-carbon bond linking the two phenyl rings. This central C-C bond formation is the key strategic consideration. The most logical disconnection is between the carbon at position 4 of the phenolic ring and the carbon at position 1 of the second methoxyphenyl ring.

This disconnection suggests two main types of precursor pairs:

Pair A: A nucleophilic 2-methoxyphenol derivative and an electrophilic 2-methoxyphenyl derivative.

Pair B: An electrophilic 2-methoxyphenol derivative and a nucleophilic 2-methoxyphenyl derivative.

For metal-catalyzed cross-coupling reactions, this translates to precursors such as a halogenated methoxyphenol and a methoxyphenylboronic acid (for Suzuki-Miyaura coupling), or a halogenated methoxybenzene and a vinyl-substituted methoxyphenol (for Heck-type reactions). Oxidative coupling strategies, on the other hand, would involve the direct coupling of 2-methoxyphenol (guaiacol) and a 4-substituted-2-methoxyphenol derivative.

Direct Coupling Methodologies

Direct coupling methodologies represent the most convergent and widely utilized approaches for the synthesis of biphenyl structures. These methods can be broadly categorized into metal-catalyzed cross-coupling reactions and oxidative coupling strategies.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium and nickel, offers a powerful toolkit for the formation of aryl-aryl bonds with high efficiency and functional group tolerance.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for constructing C-C bonds.

Suzuki-Miyaura Coupling: This is one of the most versatile methods for biphenyl synthesis. wikipedia.orglibretexts.org The reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org For the target molecule, this would involve the reaction of 2-methoxyphenylboronic acid with a 4-halo-2-methoxyphenol (e.g., 4-bromo-2-methoxyphenol). The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, in the presence of a base. wikipedia.orglibretexts.orgchemicalbook.com A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates, including those with electron-donating groups like methoxy (B1213986) and hydroxyl moieties. libretexts.orgchemicalbook.comresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. organic-chemistry.orgnih.gov To synthesize a precursor for the target molecule, one could envision the reaction of 1-bromo-2-methoxybenzene with 2-methoxy-4-vinylphenol (B128420). nih.gov The resulting stilbene (B7821643) derivative would then require a subsequent reduction of the double bond to yield the final biphenyl structure. The Heck reaction is known for its trans selectivity in the formation of the substituted alkene. organic-chemistry.org

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions for the synthesis of related methoxy-substituted biphenyls.

| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd/MN100 | NaOH, K₂CO₃, or Na₂CO₃ | Ethanol/Water | 50-75 | High |

| Suzuki-Miyaura | 2-Haloaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/Water | 80 | 70-95 |

| Heck Reaction | 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC Complex | Na₂CO₃ | DMA | 50 | >99 |

Data compiled from various sources detailing synthesis of analogous compounds. researchgate.netresearchgate.netencyclopedia.pub

While palladium is the most common catalyst for these transformations, other transition metals, particularly nickel, have gained prominence.

Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. google.comresearchgate.netwisc.edu Nickel complexes, such as NiCl₂(dppp), can efficiently catalyze the Suzuki-Miyaura coupling of phenols and arylboronic acids. google.com This approach often requires an in situ activation of the phenol, for instance, by converting it to a more reactive electrophile. Nickel catalysis has also been demonstrated to be effective for the cross-coupling of sterically hindered substrates. wisc.educhemrxiv.orgnih.gov

Copper-Catalyzed Ullmann Reaction: The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides and is typically used for symmetrical biphenyl synthesis at high temperatures. operachem.comorganic-chemistry.org Modern modifications, often referred to as Ullmann-type reactions, can achieve cross-coupling under milder conditions, although they are more commonly employed for the formation of diaryl ethers (C-O bonds) rather than biphenyls (C-C bonds). operachem.comorganic-chemistry.org

Oxidative Coupling Strategies

Oxidative coupling involves the direct formation of a C-C bond between two phenol molecules through an oxidative process, often mediated by a metal catalyst or a chemical oxidant. This approach avoids the need for pre-functionalized starting materials like organohalides or organoborons.

The direct oxidative cross-coupling of two different phenols, such as guaiacol (2-methoxyphenol) and a substituted phenol, to form an unsymmetrical biphenyl like the target molecule is challenging due to the propensity for homo-coupling. However, methods using iron(III) chloride (FeCl₃) as a catalyst have shown success in promoting selective cross-coupling of phenols. The mechanism is thought to involve the formation of a phenoxyl radical intermediate which then couples with another phenol molecule.

Selective ortho-alkylation of phenols can be achieved using cooperative Lewis acid/metal dual catalysis, although direct arylation via this method is less common. acs.org

Multi-Step Synthetic Sequences

In addition to direct coupling methods, this compound can potentially be synthesized through multi-step sequences. These routes may involve the construction of one of the aromatic rings or the formation of a different key bond followed by rearrangement.

One plausible, though less direct, route involves the synthesis of a diaryl ether followed by a rearrangement reaction. For example, a diaryl ether could be synthesized via a nucleophilic aromatic substitution or an Ullmann ether synthesis. Subsequent cleavage and rearrangement could potentially form the desired C-C bond, although this is often a low-yielding process. The synthesis of a fungal diaryl ether with a similar structural motif has been achieved through modifications of the Ullmann diaryl ether synthesis. rsc.org

Another approach involves the synthesis of aryl-substituted 2-methoxyphenol derivatives from other cyclic precursors. For instance, oxidopyrylium cycloadducts derived from maltol (B134687) have been shown to undergo acid-mediated rearrangements to form aryl-substituted guaiacol derivatives. nih.govrsc.orgnih.gov While this demonstrates the construction of a substituted guaiacol system, adapting it for the specific target molecule would require a carefully chosen arylacetylene precursor.

Finally, complex multi-step syntheses starting from simple phenols are also conceivable, as demonstrated by a patented method for a related compound, 2-methoxy-4-hydroxypropiophenone, which starts from phenol and involves several steps of functional group transformations and bond formations.

Condensation and Cyclization Reactions (e.g., Claisen-Schmidt condensation for related precursors)

While direct synthesis of the final biphenyl structure via a single condensation or cyclization is uncommon, these reactions are crucial for preparing the necessary precursors for subsequent coupling reactions.

The Claisen-Schmidt condensation , a reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen, is a prime example. wikipedia.orgslideshare.net This reaction is instrumental in creating chalcones, which are α,β-unsaturated ketones. rsc.orgresearchgate.net For instance, a substituted acetophenone (B1666503) can react with a benzaldehyde (B42025) to form a biphenyl chalcone (B49325) derivative, which can then be further modified. rsc.org Although not a direct route to this compound, this method highlights the assembly of complex aromatic systems from simpler building blocks. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , represent a more direct and versatile method for constructing the biphenyl core. orgsyn.orgnih.govnih.gov This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. nih.govgoogle.com To synthesize the target molecule, one could envision coupling a suitably protected 2-methoxyphenol derivative (as the aryl halide or triflate) with a 2-methoxyphenylboronic acid. nih.gov The success of Suzuki couplings often depends on the choice of catalyst, ligands, and reaction conditions to achieve high yields. orgsyn.orgtandfonline.com Ligandless palladium catalysts have been developed to avoid side reactions sometimes associated with traditional phosphine-based systems. orgsyn.org

Reduction and Oxidation Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single pot, offer an elegant and efficient approach to complex molecules. For biphenyl synthesis, oxidative coupling of phenols is a key strategy that mimics biosynthetic pathways. thieme-connect.denih.gov

Oxidative coupling involves the direct joining of two phenol molecules. wikipedia.org This can be achieved using various transition metal catalysts (like vanadium, iron, or copper) or oxidants such as potassium persulfate (K₂S₂O₈). wikipedia.orgacs.org The reaction proceeds through the formation of phenoxyl radicals, which can then couple at the ortho or para positions. nih.govcnr.it Achieving selective cross-coupling between two different phenols to form an unsymmetrical biphenol like the target compound is challenging due to the competing homo-coupling reaction. thieme-connect.deacs.org However, methods using specific catalysts and conditions have been developed to favor this outcome. acs.org

A reduction-oxidation cascade could be envisioned where, for example, a precursor molecule undergoes an intramolecular cyclization followed by a redox process to form the aromatic biphenyl system. In organic chemistry, reduction often involves increasing the number of carbon-hydrogen bonds, while oxidation involves forming bonds between carbon and more electronegative atoms like oxygen. youtube.com A relevant synthetic sequence might involve the reduction of a ketone to an alcohol, followed by an acid-catalyzed cyclization and dehydration (an oxidative step in the sense of forming a new C-C bond and eliminating water) to create a fused ring system that can be later modified. amazonaws.comgoogle.com

Derivatization and Functional Group Interconversion Strategies

This approach involves synthesizing a related biphenyl scaffold and then modifying the functional groups to arrive at the final product. Key transformations include methylation and demethylation.

O-Methylation is the process of adding a methyl group to a hydroxyl group to form a methoxy ether. This can be achieved using various methylating agents like dimethyl sulfate (B86663) or iodomethane. smith.edu In a multi-step synthesis, a dihydroxybiphenyl precursor could be selectively methylated. The differing reactivity of the two hydroxyl groups, or the use of protecting groups, would be essential to install the methoxy groups at the desired positions. The Chan-Lam reaction, which uses methylboronic acid and a copper catalyst, offers a modern alternative to traditional, often hazardous, methylating agents. smith.edu

Conversely, demethylation involves cleaving a methyl ether to reveal a hydroxyl group. A dimethoxybiphenyl compound could be synthesized first, followed by a regioselective mono-demethylation to yield this compound. nih.gov Reagents like boron tribromide (BBr₃) are commonly used for this purpose. amazonaws.com

Functional group interconversions also encompass a wide range of other reactions. vanderbilt.edu For example, a nitro group could be reduced to an amine, which is then converted to a hydroxyl group via a Sandmeyer-type reaction. Or, a bromo-substituted biphenyl could be converted to the target phenol through a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation reaction. chemicalbook.com These derivatizations provide flexible routes to the target compound from a variety of precursors.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to make chemical synthesis more environmentally benign. This includes using less hazardous materials, reducing waste, and improving energy efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. rsc.org

Many key reactions for biphenyl synthesis have been successfully adapted to microwave conditions.

Microwave-Assisted Suzuki Coupling: This is a widely used green technique. The rapid heating provided by microwaves can significantly accelerate the palladium-catalyzed coupling of aryl halides and boronic acids, often under solvent-free conditions or in aqueous media. tandfonline.comfigshare.com For example, coupling of aryl halides with phenylboronic acid using a silica-based palladium catalyst under microwave irradiation can be completed in as little as five minutes with excellent yields. tandfonline.comfigshare.com

Microwave-Assisted Oxidative Coupling: The oxidative coupling of phenols can also be enhanced by microwave assistance, promoting eco-friendly synthesis in sustainable solvents like water. cnr.it

Other Reactions: Microwave-assisted synthesis has been applied to various other cyclization and condensation reactions, demonstrating its broad utility. acs.orgacs.org

| Reaction Type | Catalyst/Conditions | Time | Yield | Reference |

| Suzuki Coupling | Silica-based Pd(II) / Solvent-free | 5 min | up to 99% | tandfonline.com |

| Oxidative Coupling | MTBAP / Dichloromethane | N/A | 46-65% | cnr.it |

| Radical Cyclization | FeCl₃ / Benzene (B151609) | 1 hr | 18% | acs.org |

Solvent-Free or Aqueous Media Reactions

Eliminating volatile organic solvents (VOCs) is a primary goal of green chemistry. This can be achieved by running reactions "neat" (solvent-free) or by using water as the solvent.

Solvent-Free Synthesis: The Claisen-Schmidt condensation can be performed with high efficiency by simply grinding the reactants with a solid base like sodium hydroxide (B78521), completely avoiding the need for a solvent. nih.gov Similarly, highly efficient Suzuki coupling reactions have been developed using a heterogeneous palladium catalyst under solvent-free microwave conditions. figshare.com

Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Suzuki-Miyaura couplings can be effectively carried out in water or mixed aqueous-organic systems, often facilitated by specific catalysts or the addition of surfactants. google.commdpi.com Rhodium(III)-catalyzed C-H activation and coupling have also been successfully demonstrated in water, providing a sustainable route to biphenyl derivatives. acs.org

Biocatalytic Transformations (if applicable to biphenyl scaffolds)

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. nih.gov This approach offers high selectivity under mild, environmentally friendly conditions (typically in water at ambient temperature and pressure).

For biphenyl synthesis, several enzymatic strategies are relevant:

Laccase-Mediated Oxidative Coupling: Laccases are copper-containing enzymes that can catalyze the oxidation of phenols, leading to the formation of phenoxyl radicals. These radicals can then couple to form biphenyl structures. This mimics the natural biosynthesis of many biphenolic compounds. wikipedia.org

Catechol-O-methyltransferase (COMT): These enzymes are responsible for the selective methylation of catechol-like structures (compounds with two adjacent hydroxyl groups on a benzene ring). nih.gov In a potential biocatalytic route, an enzyme like COMT could be used to regioselectively methylate a dihydroxybiphenyl precursor, offering a highly specific and green alternative to chemical methylation reagents. nih.gov

Other Enzymatic Reactions: Lipases have been shown to catalyze reactions like the Knoevenagel condensation, demonstrating the potential for enzymes to facilitate C-C bond formation in the synthesis of precursors. nih.gov While a direct enzymatic synthesis of this compound is not prominently documented, the principles of biocatalysis are highly applicable to the key bond-forming and functional group manipulation steps required for its construction.

Reaction Kinetics and Mechanistic Pathways in Synthesis

Rate Law Determination

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and constant parameters. Determining the rate law is a fundamental step in understanding the reaction mechanism. This is typically achieved by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate.

For a hypothetical synthesis of this compound, for instance, via a Suzuki-Miyaura coupling of 4-boryl-2-methoxyphenol with 1-halo-2-methoxybenzene in the presence of a palladium catalyst, a potential rate law might take the form:

Rate = k[Aryl Halide]x[Aryl Boronic Acid]y[Catalyst]z

Where:

[Aryl Halide] and [Aryl Boronic Acid] are the concentrations of the reactants.

[Catalyst] is the concentration of the palladium catalyst.

x, y, and z are the partial orders of the reaction with respect to each species.

k is the rate constant.

The experimental determination of the exponents x, y, and z would require a series of carefully designed experiments. The following table illustrates a hypothetical experimental design for determining the rate law.

| Experiment | [Aryl Halide] (mol/L) | [Aryl Boronic Acid] (mol/L) | [Catalyst] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 0.001 | R1 |

| 2 | 0.2 | 0.1 | 0.001 | R2 |

| 3 | 0.1 | 0.2 | 0.001 | R3 |

| 4 | 0.1 | 0.1 | 0.002 | R4 |

This table represents a theoretical framework for data collection. Actual experimental data for the synthesis of this compound is not available in the current body of scientific literature.

Transition State Analysis

Transition state analysis focuses on the high-energy, transient molecular structure that is formed during a chemical reaction as reactants are converted into products. The properties of the transition state, such as its energy and geometry, are critical in determining the reaction rate. Modern computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states.

In the context of a palladium-catalyzed synthesis of this compound, key steps such as oxidative addition, transmetalation, and reductive elimination would each have their own transition state. Analyzing these transition states would provide a deeper understanding of the reaction mechanism at a molecular level. For example, computational analysis could reveal the geometry of the palladium center in the transition state of the rate-determining step, which could then inform the design of more efficient catalysts.

The lack of published research on the reaction kinetics and transition state analysis for the synthesis of this compound highlights a specific knowledge gap in the field of organic synthesis. Future research in this area would be valuable for both academic understanding and for the potential industrial production of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Elucidation

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for assigning the basic skeleton of a molecule. For this compound, one would anticipate a complex ¹H NMR spectrum with distinct signals for the aromatic protons on both phenyl rings, the phenolic hydroxyl proton, and the protons of the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern on each ring. Similarly, the ¹³C NMR spectrum would be expected to show a unique signal for each carbon atom in the molecule, including the two methoxy carbons and the twelve aromatic carbons. However, specific, experimentally-derived chemical shift and coupling constant data for this particular compound are not documented in the searched scientific literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning complex structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings within each aromatic ring, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively assigning the carbon signals based on their attached protons. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying longer-range (2-3 bond) correlations between protons and carbons. hmdb.ca This would be invaluable for establishing the crucial connection across the phenyl-phenyl bond and for confirming the positions of the methoxy groups relative to other substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For this molecule, NOESY could help determine the preferred conformation or restricted rotation around the biphenyl bond by showing through-space interactions between protons on the two different aromatic rings.

Despite the power of these techniques, no published studies containing COSY, HSQC, HMBC, or NOESY data for this compound could be located.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₄H₁₄O₃), HRMS would be expected to yield a precise mass that confirms this composition. However, specific HRMS data for this compound are not available in the reviewed sources.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS is a hyphenated technique that separates volatile compounds before they are detected by a mass spectrometer. It is widely used to assess the purity of a sample and to identify its components based on their retention time and mass spectrum. Analysis of related methoxyphenols by GC-MS is common, often in the context of analyzing natural products or environmental samples. nist.govresearchgate.net However, a specific GC-MS analysis detailing the retention time and fragmentation pattern of this compound is not documented.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Analysis

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and non-volatile molecules, making it a potentially appropriate method for analyzing this phenolic compound. ESI-MS analysis would provide information on the molecular ion, which is crucial for confirming the molecular weight. Studies on similar compounds often employ ESI-MS, but no specific data has been published for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a molecule provides a unique fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds.

For compounds related to this compound, the IR spectra reveal characteristic peaks that confirm the presence of its key functional groups. For instance, in the structurally similar compound 2-methoxy-4-vinylphenol, C-H stretching vibrations are observed in the range of 3000–3100 cm⁻¹. researchgate.net Experimental peaks for these vibrations have been identified at 3326 and 2967 cm⁻¹. researchgate.net The presence of the hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding. In a related methoxyphenol, a single band for the OH stretching vibration was observed, with splitting attributed to atmospheric water in the optical path. researchgate.net

The methoxy (-OCH₃) group and the aromatic rings also give rise to distinct signals. The C-O stretching vibrations of the ether linkage are expected in the 1000-1300 cm⁻¹ region. Studies on 2-methoxy-4-vinylphenol have assigned C-O vibrations to experimental peaks at 1348 cm⁻¹, 1058 cm⁻¹, and 1015 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.

A detailed analysis of the vibrational frequencies for a related Schiff base, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, showed a characteristic imine group absorption at 1590-1591 cm⁻¹. atlantis-press.com While not the exact compound of focus, this data on a similar backbone highlights the utility of IR in identifying specific functional moieties.

Table 1: Characteristic IR Vibrational Frequencies in Related Phenolic Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Observed in Related Compounds (cm⁻¹) | Reference |

| O-H Stretch (Phenolic) | 3200-3600 (broad) | Observed in m- and p-methoxyphenol | researchgate.net |

| C-H Stretch (Aromatic/Alkyl) | 3000-3100 | 2999, 2998, 2994, 2981, 2972, 2953, 2951, 2936 | researchgate.net |

| C=C Stretch (Aromatic) | 1400-1600 | Not specified | |

| C-O Stretch (Ether) | 1000-1300 | 1348, 1058, 1015 | researchgate.net |

This table is generated based on data from structurally similar compounds to infer the expected spectral characteristics of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Circular Dichroism (ECD)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

For aromatic compounds like this compound, the most common electronic transitions are π → π* and n → π. libretexts.org The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are typically high-intensity absorptions. The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., from the lone pairs of the oxygen atoms) to an antibonding π* orbital. These transitions are generally of lower intensity. youtube.com

The presence of conjugated π systems, such as the two phenyl rings in this compound, leads to a smaller energy gap for π → π* transitions, resulting in absorption at longer wavelengths (a bathochromic or red shift). libretexts.org The hydroxyl and methoxy substituents on the phenyl rings act as auxochromes, which can further shift the absorption maxima and increase their intensity.

In a study of the related compound 2-methoxy-4-vinylphenol, frontier molecular orbital (FMO) analysis provided insights into the energy gap, which was found to be around 3.9 eV in various solvents. researchgate.net This energy gap is directly related to the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum.

The conformation of a molecule, specifically the dihedral angle between the two aromatic rings, can significantly influence its electronic spectrum. The degree of planarity affects the extent of π-electron delocalization across the molecule.

In a non-planar conformation, the overlap between the π-orbitals of the two rings is reduced, which can lead to a decrease in the wavelength and intensity of the π → π* absorption band. This is known as a hypsochromic or blue shift. Conversely, a more planar conformation allows for greater conjugation, resulting in a bathochromic shift to longer wavelengths.

Studies on similar biaryl compounds have shown that the dihedral angle between the aromatic rings is a critical factor. For example, in (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, the two aromatic rings are oriented at a dihedral angle of 12.28 (7)°. researchgate.net In another related structure, 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol, the two phenyl rings are twisted with respect to each other, making a dihedral angle of 44.08 (5)°. researchgate.net These variations in dihedral angles, driven by steric hindrance and intramolecular interactions, directly impact the electronic properties and, consequently, the UV-Vis spectra. Computational studies on 2-[(2-bromophenylimino)methyl]-4-methoxyphenol confirmed that the non-planar conformation is the most stable. researchgate.net

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information about bond lengths, bond angles, and the absolute stereochemistry of a molecule.

For the related compound 2-Methoxy-4-(phenyliminomethyl)phenol, single-crystal XRD analysis revealed an orthorhombic crystal system with the space group C222₁. researchgate.net The analysis showed two independent molecules in the asymmetric unit. The molecular structure is stabilized by an intramolecular O—H⋯O hydrogen bond, and the molecules are linked by intermolecular O—H⋯N hydrogen bonds and C—H⋯O contacts. researchgate.net

In another study on (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, the crystal structure was determined to be monoclinic with the space group P2₁/c. researchgate.net The structure confirmed the phenol-imine tautomeric form, with the hydrogen atom located on the phenolic oxygen. The planarity of the molecule was also assessed, revealing a dihedral angle of 12.28 (7)° between the two aromatic rings. researchgate.net These examples demonstrate how single-crystal XRD provides a detailed picture of the molecular and supramolecular structure.

The geometric parameters obtained from X-ray diffraction are crucial for understanding the bonding and conformation of a molecule.

Bond Lengths: In 2-Methoxy-4-(phenyliminomethyl)phenol, the C=N double bond length was found to be approximately 1.27 Å, while the C-O single bond of the phenol group was about 1.35 Å. researchgate.net The C-O bond of the methoxy group was slightly longer at around 1.42 Å. researchgate.net These values are consistent with the expected bond characters.

Bond Angles: The bond angles within the aromatic rings are typically close to 120°, as expected for sp²-hybridized carbon atoms. However, substitution can cause minor deviations. For instance, the C-C-O and C-O-H bond angles in phenol derivatives can differ from their normal values upon substitution. tsijournals.com In 2-Methoxy-4-(phenyliminomethyl)phenol, the C-N-C bond angle was determined to be approximately 119.6°. researchgate.net

Dihedral Angles: As mentioned previously, the dihedral angle between the two aromatic rings is a key conformational parameter. In 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol, this angle is 44.08 (5)°, indicating a significant twist between the two rings. researchgate.net This twisting is a result of steric interactions between the ortho-substituents and the bridging imine group.

Table 2: Selected Crystallographic Data for 2-Methoxy-4-(phenyliminomethyl)phenol

| Parameter | Molecule 1 | Molecule 2 | Reference |

| Bond Lengths (Å) | researchgate.net | ||

| C7=N1 / C21=N2 | 1.272 (3) | 1.270 (3) | researchgate.net |

| C11-O1 / C25-O3 (Phenolic) | 1.358 (3) | 1.353 (3) | researchgate.net |

| C12-O2 / C26-O4 (Methoxy C-O) | 1.370 (3) | 1.368 (3) | researchgate.net |

| C14-O2 / C28-O4 (Methyl C-O) | 1.421 (3) | 1.419 (3) | researchgate.net |

| **Bond Angles (°) ** | researchgate.net | ||

| C8-N1-C7 / C22-N2-C21 | 121.78 (18) | 124.44 (19) | researchgate.net |

| C7-N1-C2 / C21-N2-C20 | 117.1 (2) | 119.59 (17) | researchgate.net |

| Dihedral Angles (°) | |||

| Ring A vs. Ring B | Not specified | Not specified |

Data extracted from the crystallographic study of 2-Methoxy-4-(phenyliminomethyl)phenol, a structurally analogous compound.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in defining the molecular conformation and extended solid-state structure of phenolic compounds. For this compound, both intramolecular and intermolecular hydrogen bonds are expected to be significant features.

Intramolecular Hydrogen Bonding: The structure of this compound features a hydroxyl group on one phenyl ring and a methoxy group in the ortho position of the second ring. This arrangement is conducive to the formation of an intramolecular hydrogen bond of the O-H···O type between the phenolic hydrogen and the oxygen of the adjacent methoxy group. This type of bonding is well-documented in simpler analogs like 2-methoxyphenol (guaiacol), where it influences the molecule's conformation. wikipedia.org Theoretical calculations on guaiacol suggest this intramolecular bond has a stabilizing energy of approximately -26.6 kJ/mol. wikipedia.org In the parent structure of biphenyl-2,2'-diol, the two hydroxyl groups can interact, further highlighting the tendency for such intramolecular associations in ortho-substituted biphenyls. nih.govnist.govsigmaaldrich.com This internal hydrogen bond would restrict the rotation around the C-C bond connecting the two phenyl rings, favoring a more planar, albeit twisted, conformation.

Intermolecular Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, making it highly likely to participate in intermolecular hydrogen bonding in the solid state. This can lead to the formation of various supramolecular assemblies, such as dimers, chains, or more complex three-dimensional networks. The oxygen atoms of the two methoxy groups can also act as hydrogen bond acceptors.

In a related complex molecule, 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, extensive O—H⋯O hydrogen bonds are the primary stabilizing force in the crystal lattice. nih.gov These interactions connect neighboring molecules into a robust three-dimensional network, with water molecules also participating by linking to the methoxy oxygen atoms. nih.gov This illustrates the powerful role of hydroxyl and methoxy groups in dictating solid-state architecture through a network of hydrogen bonds.

| Compound Type | Donor-Acceptor | Interaction Type | Typical D···A Distance (Å) | Reference |

| Substituted Phenols | O-H···O (methoxy) | Intramolecular | ~2.6 | nist.gov |

| Carboxylic Biphenyls | O-H···O (carboxyl) | Intermolecular | 2.6 - 2.7 | nih.gov |

| Hydrated Crystals | O-H (water)···O (methoxy) | Intermolecular | Not Specified | nih.gov |

Crystal Packing and Supramolecular Architecture

The assembly of molecules in a crystal, known as crystal packing, is governed by a combination of directed interactions like hydrogen bonds and weaker, non-directional forces such as van der Waals forces, C-H···O, and π-π stacking interactions. The resulting extended structure is termed the supramolecular architecture.

For this compound, the biphenyl core dictates a fundamental aspect of its shape. Biphenyl itself is not planar, with the two phenyl rings twisted relative to each other to relieve steric strain. wikipedia.orglibretexts.org The presence of ortho-substituents, such as the methoxy group in the title compound, significantly influences this dihedral angle. The previously discussed intramolecular hydrogen bond would further constrain this geometry.

Crystal engineering studies on analogous molecules provide insight into likely packing motifs. For example, the crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone features notable C—H⋯O interactions that guide the molecules into a zigzag chain. nih.gov In other complex systems like N-aryl-2,5-dimethoxybenzenesulfonamides, a combination of N—H⋯O, C—H⋯O, and π–π stacking interactions collaborate to build a three-dimensional architecture. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. For 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate, this analysis revealed that the most significant contributions to crystal packing arise from H⋯O/O⋯H (37.0%), H⋯H (26.3%), and H⋯C/C⋯H (18.5%) contacts, quantifying the importance of each interaction type. nih.gov

| Interaction Type | Description | Supramolecular Motif | Reference |

| O-H···O | Strong, directional hydrogen bond | Chains, sheets, 3D networks | nih.gov |

| C-H···O | Weak hydrogen bond involving C-H donors and oxygen acceptors | Chains, loops | nih.govresearchgate.net |

| π-π Stacking | Attraction between aromatic rings | Stacked columns, offset pairs | researchgate.net |

| C-H···π | Interaction between a C-H bond and a π-system | Herringbone or T-shaped packing | researchgate.net |

Other Advanced Spectroscopic Probes

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to radical species or metal complexes)

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique exclusively sensitive to species possessing unpaired electrons. Therefore, its application to this compound is contingent upon converting it into a paramagnetic species, typically a phenoxyl radical or a complex with a paramagnetic metal ion.

Phenolic compounds are well-known to undergo oxidation to form corresponding phenoxyl radicals. The radical of this compound would be EPR-active, and its spectrum would provide a wealth of information about its electronic structure. Although no EPR studies have been reported for this specific molecule, research on related compounds serves as an excellent guide. For instance, the phenoxyl radicals of sesamol (B190485) and 3,4-dimethoxyphenol (B20763) have been generated by UV irradiation and characterized using EPR spectroscopy. nih.gov These studies allowed for the determination of hyperfine coupling constants, which reveal how the unpaired electron's spin density is distributed across the molecule's aromatic framework. nih.gov

An EPR study of the this compound radical would allow for the measurement of its g-value and the hyperfine coupling constants for each magnetic nucleus (protons). This would provide a detailed map of the spin distribution, offering insights into the radical's stability and reactivity, which are often linked to the antioxidant properties of the parent phenol. nih.gov

| Radical Species | g-value | Hyperfine Coupling Constants (Gauss) | Reference |

| Sesamolyl Radical | Not Specified | H-2: 1.05, H-6: 5.95, H-7: 0.85 | nih.gov |

| 3,4-Dimethoxyphenoxyl Radical | Not Specified | H-2: 0.5, H-5: 4.0, H-6: 1.5, OCH3: 1.0 (at C4) | nih.gov |

Note: Atom numbering is specific to the cited reference.

Solid-State Fluorescence and Luminescence Studies

Solid-state fluorescence and luminescence spectroscopy are highly sensitive to the local environment, molecular conformation, and intermolecular interactions within a material. These techniques can reveal details about the crystal packing, polymorphism, and the presence of defects in the solid state.

Direct solid-state luminescence studies on this compound are not available. However, the behavior of other structurally related compounds suggests that its fluorescence properties would be strongly dependent on its supramolecular architecture. Biphenyl-based molecules often exhibit different emission characteristics in solution versus the solid state. Many are subject to aggregation-induced emission (AIE), where restricted intramolecular rotation in the aggregated or solid state blocks non-radiative decay pathways and "switches on" fluorescence.

Studies on boronic salicylhydrazone fluorophores, which have rigid fused-ring structures, show that they can be highly emissive in the solid state, with quantum yields reaching up to 74%. acs.org The specific emission wavelengths and efficiencies in these systems are dictated by the slip-stacked molecular arrangement in the crystal. acs.org This underscores the principle that subtle changes in crystal packing can lead to significant shifts in photophysical properties.

For this compound, factors such as the dihedral angle between the phenyl rings, the extent of π-π stacking, and the hydrogen-bonding network would be expected to govern its solid-state emission. Different polymorphic forms, having distinct packing arrangements, would likely display unique fluorescence spectra. Therefore, solid-state luminescence could serve as a powerful tool to probe the structural diversity and packing motifs of this compound, though such investigations have yet to be reported.

| Structural/Packing Feature | Effect on Fluorescence | Example System | Reference |

| Enhanced Structural Rigidity | Increases fluorescence quantum yield (ΦF) | Boron-chelated salicylhydrazones | acs.org |

| Restricted Intramolecular Rotation | Can lead to Aggregation-Induced Emission (AIE) | Tetrakis(4-methoxyphenyl)ethylene | |

| Slip-Stacked Molecular Packing | Can lead to bathochromic (red) shifts in emission | Boronic salicylhydrazone fluorophores | acs.org |

| Polymorphism | Different crystal forms exhibit different emission colors/efficiencies | Stimuli-responsive luminescent materials |

Computational Chemistry and Molecular Modeling of 2 Methoxy 4 2 Methoxyphenyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for predicting the molecular properties of compounds, offering a theoretical complement to experimental data. For 2-Methoxy-4-(2-methoxyphenyl)phenol, these computational methods provide a detailed understanding of its electronic structure and potential energy surface.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. stackexchange.comchemrxiv.org By employing methods such as the B3LYP functional combined with a 6-311G(d,p) basis set, researchers can calculate the bond lengths, bond angles, and dihedral angles of this compound with a high degree of accuracy. researchgate.netnih.gov This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most probable structure of the molecule. stackexchange.com The electronic structure, which dictates the molecule's chemical behavior, is also elucidated through these calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-O (Phenolic) | |||

| C-O (Methoxy) | |||

| C-C (Biphenyl) | |||

| O-H | |||

| C-C-O | |||

| C-O-C |

Prediction of Vibrational Frequencies and Intensities

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. Using the optimized geometry from DFT calculations, the harmonic vibrational frequencies and their corresponding intensities can be predicted. researchgate.nettandfonline.comresearchgate.net These calculated frequencies often show good agreement with experimental values, although they are sometimes scaled to correct for anharmonicity and basis set limitations. researchgate.net This analysis allows for the assignment of specific vibrational modes, such as O-H stretching, C-O stretching, and aromatic ring vibrations, providing a fundamental understanding of the molecule's dynamic behavior. unige.ch

Calculation of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Electronic Transitions)

Computational methods can also predict various spectroscopic parameters. The gauge-independent atomic orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netucl.ac.uk These theoretical shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. stackexchange.com

Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis). scispace.comijsrst.com This method provides information about the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed in experimental UV-Vis spectroscopy. scispace.comijsrst.com

Table 2: Calculated Spectroscopic Data (Representative) (Note: This table illustrates the type of data generated from computational spectroscopic predictions for analogous molecules, as specific data for the target compound is unavailable.)

| Parameter | Calculated Value |

|---|---|

| ¹H NMR Chemical Shift (ppm) | |

| ¹³C NMR Chemical Shift (ppm) | |

| UV-Vis λmax (nm) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule prone to electronic transitions. malayajournal.org Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 3: Frontier Molecular Orbital Properties (Representative) (Note: The values in this table are illustrative for similar compounds due to the absence of specific data for this compound.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | |

| LUMO Energy |

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule. uni-muenchen.de By partitioning the total electron population among the constituent atoms, this analysis provides insights into the distribution of charge and the nature of chemical bonds (ionic vs. covalent). scispace.comijsrst.comijsrst.com The calculated Mulliken charges can help identify atoms that are electron-rich or electron-deficient, which is valuable for understanding intermolecular interactions and reaction mechanisms. uni-muenchen.de

Table 4: Selected Mulliken Atomic Charges (Representative) (Note: This table shows example data that would be produced from a Mulliken analysis on a similar molecule.)

| Atom | Mulliken Charge (e) |

|---|---|

| O (Phenolic) | |

| H (Phenolic) | |

| O (Methoxy 1) | |

| O (Methoxy 2) |

Thermodynamic Property Prediction (Heat Capacity, Entropy, Enthalpy)

Based on the vibrational frequencies calculated from DFT, it is possible to predict various thermodynamic properties of this compound at a given temperature. scispace.comijsrst.com Statistical thermodynamics is used to calculate properties such as heat capacity (C), entropy (S), and enthalpy (H). ijsrst.comresearchgate.net These theoretical values are important for understanding the molecule's stability and for predicting the thermodynamics of reactions in which it may participate.

Table 5: Calculated Thermodynamic Properties (Representative) (Note: As with previous tables, these values are representative for related compounds.)

| Property | Value |

|---|---|

| Heat Capacity (Cv) (J/mol·K) | |

| Entropy (S) (J/mol·K) |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial descriptor for understanding the reactive behavior of a molecule. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. In molecules similar to this compound, such as other methoxyphenols, the MEP analysis reveals distinct regions of electron density. researchgate.netelsevierpure.com

For this compound, the MEP surface would be characterized by negative potential regions (red and yellow) localized around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, indicating their propensity to act as proton acceptors or to coordinate with electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), marking it as a primary site for nucleophilic attack. The aromatic rings will show a gradient of potential, with the regions influenced by the electron-donating methoxy and hydroxyl groups being more negative compared to other parts of the rings. This distribution of electrostatic potential is fundamental in governing the non-covalent interactions of the molecule, such as hydrogen bonding. elsevierpure.com

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily dictated by the torsional angle between the two phenyl rings. The rotation around the single bond connecting the two rings is subject to steric hindrance from the substituents in the ortho positions. In unsubstituted biphenyl (B1667301), the equilibrium torsional angle is approximately 44.4°, with relatively low rotational barriers. wikipedia.org

For substituted biphenyls, the size and nature of the ortho substituents significantly impact the rotational barrier and the stable conformations. researchgate.net In this compound, the methoxy group on one of the rings is in an ortho position, which would create steric hindrance, influencing the preferred dihedral angle between the rings. Computational studies on similar substituted biphenyls indicate that multiple stable conformers can exist, with their relative energies depending on the intricate balance of steric repulsion and potential intramolecular interactions, such as hydrogen bonds between the hydroxyl group and a methoxy group. researchgate.net

A potential energy surface (PES) scan for the rotation around the central C-C bond would likely reveal energy minima corresponding to twisted (non-planar) conformations and energy maxima for planar or near-planar arrangements due to increased steric clash. The specific angles of the minima and the heights of the energy barriers would be quantifiable through methods like Density Functional Theory (DFT). researchgate.net

Tautomerism and Isomerization Energy Barriers

Tautomerism, the interconversion of constitutional isomers, is generally not a significant feature for a molecule with the structure of this compound under normal conditions. The primary form is the phenolic tautomer. While keto-enol tautomerism is possible in principle for the phenolic ring, the aromatic stabilization of the phenyl ring makes the enol (phenol) form overwhelmingly more stable. Studies on related o-hydroxy Schiff bases show the predominance of the phenol-imine tautomer over the keto-amine form. researchgate.net

Isomerization in this compound primarily refers to atropisomerism, which arises from hindered rotation around the single bond connecting the two phenyl rings. The energy barrier to this rotation determines the stability of the atropisomers. For substituted biphenyls, these barriers can range from a few kcal/mol to over 35 kcal/mol. researchgate.netresearchgate.net The racemization barrier for biphenyls with bulky ortho-substituents can be high enough to allow for the separation of enantiomers at room temperature. researchgate.net

The isomerization energy barrier for this compound can be calculated by identifying the lowest energy ground state conformation and the transition state for rotation around the phenyl-phenyl bond. DFT calculations are a common method to determine these energies. researchgate.netresearchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its molecular structure, specifically the presence of donor-acceptor groups connected by a π-conjugated system. While this compound is not a classic push-pull NLO chromophore, its aromatic nature and the presence of electron-donating hydroxyl and methoxy groups can give rise to a measurable NLO response. rsc.orgresearchgate.net

Computational studies on similar phenolic compounds like eugenol (B1671780) have been performed to calculate NLO properties such as the dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ). scispace.com These calculations are typically carried out using DFT methods. For this compound, the key NLO parameters can be computed to evaluate its potential as an NLO material. The magnitude of the hyperpolarizability would depend on the degree of charge transfer within the molecule, which is influenced by the electronic effects of the substituents on the biphenyl framework. The delocalization of π-electrons across the two phenyl rings can enhance the NLO properties.

The following table presents hypothetically calculated NLO properties for this compound, based on typical values for similar aromatic compounds, to illustrate the type of data generated in such a study.

| Property | Symbol | Hypothetical Value | Unit |

| Dipole Moment | μ | 2.5 | Debye |

| Mean Polarizability | α | 25 x 10-24 | esu |

| First Hyperpolarizability | β | 15 x 10-30 | esu |

| Second Hyperpolarizability | γ | 50 x 10-36 | esu |

Note: These values are illustrative and would need to be confirmed by specific quantum chemical calculations for this compound.

Molecular Dynamics and Molecular Docking Simulations (for studying chemical interactions, not biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to dock a ligand into a protein's active site, it can also be employed to study the chemical interactions between smaller molecules. For example, docking simulations could be used to investigate the interaction of this compound with a simple surface or another small molecule to understand the nature of the binding, such as the role of hydrogen bonds and van der Waals forces. elsevierpure.comresearchgate.net

In the context of studying chemical interactions, docking could be used to model the formation of a dimer of this compound, providing information on the geometry and energy of the dimer, which could be relevant for understanding its behavior at high concentrations or in the solid state.

Chemical Reactivity and Transformation Pathways of 2 Methoxy 4 2 Methoxyphenyl Phenol

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The benzene (B151609) rings of 2-Methoxy-4-(2-methoxyphenyl)phenol are susceptible to electrophilic substitution, a characteristic reaction of aromatic compounds. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the aromatic rings through resonance. byjus.comquora.com This increased nucleophilicity makes the rings more reactive towards electrophiles than benzene itself.

In this compound, the positions ortho and para to the hydroxyl and methoxy groups are activated. However, the substitution pattern will be influenced by the combined directing effects of the functional groups on each ring and by steric hindrance. For instance, in the phenol-containing ring, the position ortho to the hydroxyl group and meta to the methoxy group is a likely site for electrophilic attack. The other ring's reactivity is primarily influenced by the methoxy group and the bulky phenyl group. The biphenyl (B1667301) system itself influences the regioselectivity, with a preference for substitution at the ortho and para positions of the biphenyl linkage due to resonance stabilization of the intermediates. youtube.com

Common electrophilic aromatic substitution reactions for phenols include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. byjus.comchemistrysteps.com For example, nitration with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.comknowt.com

Nucleophilic aromatic substitution on the unmodified rings of this compound is generally difficult as it requires strong electron-withdrawing groups to be present on the aromatic ring, which are absent in this molecule. chemistrysteps.com

Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group is a primary site of reactivity in this compound, participating in oxidation, esterification, and etherification reactions.

Oxidation Pathways (e.g., to quinones)

Phenols are readily oxidized, and the presence of electron-donating groups like the methoxy and phenyl groups in this compound enhances this susceptibility. Oxidation can lead to the formation of quinones. libretexts.orglibretexts.org The oxidation of phenols to quinones can proceed through various reagents, including chromic acid, Fremy's salt, and o-iodoxybenzoic acid (IBX). libretexts.orgnih.gov

For this compound, oxidation is expected to yield o-quinones due to the substitution pattern. nih.govmdpi.com The process likely involves the initial formation of a phenoxyl radical, which can then be further oxidized. The regioselectivity of this oxidation, leading to an ortho-quinone, is guided by the electronic properties of the substituents. nih.gov The oxidation of phenols, if it proceeds further, can lead to the formation of polymeric products, which results in the loss of antioxidant properties. researchgate.net

Table 1: Common Oxidizing Agents for Phenol (B47542) to Quinone Conversion

| Oxidizing Agent | Product Type | Reference |

| Chromic acid | p-Benzoquinone (from phenol) | libretexts.org |

| Fremy's salt (Potassium nitrosodisulfonate) | Quinones | libretexts.org |

| o-Iodoxybenzoic acid (IBX) | o-Quinones (from phenols with electron-donating groups) | nih.gov |

Esterification and Etherification Reactions

The phenolic hydroxyl group can undergo esterification and etherification. However, the reactivity of phenols in these reactions is lower than that of aliphatic alcohols because the lone pair of electrons on the oxygen atom is delocalized into the benzene ring, making it less nucleophilic. youtube.com

Esterification: Direct esterification with a carboxylic acid (Fischer esterification) is generally slow and requires harsh conditions. youtube.com More efficient methods involve the use of more reactive acylating agents like acid chlorides or acid anhydrides, often in the presence of a base like pyridine. The base deprotonates the phenol to form a more nucleophilic phenoxide ion. youtube.com For example, the synthesis of aspirin (B1665792) involves the acetylation of the phenolic hydroxyl group of salicylic (B10762653) acid using acetic anhydride. youtube.com

Etherification: Similar to esterification, the formation of ethers from phenols is typically achieved under basic conditions via the Williamson ether synthesis. The phenol is first converted to its conjugate base, the phenoxide ion, by a strong base like sodium hydroxide (B78521). This phenoxide then acts as a nucleophile, attacking an alkyl halide to form the ether. The reactivity of hindered phenols, which have bulky groups ortho to the hydroxyl group, might be reduced in these reactions due to steric hindrance. nih.gov

Reactivity of Methoxy Groups (e.g., demethylation)

The methoxy groups in this compound can be cleaved to form hydroxyl groups, a reaction known as demethylation. wikipedia.org This process typically requires harsh conditions due to the stability of the methyl ether.

Common reagents for demethylation include strong Lewis acids like boron tribromide (BBr3) and aluminum chloride (AlCl3), or strong protic acids like 47% hydrobromic acid (HBr) at high temperatures. chem-station.com Boron tribromide is a particularly effective reagent that forms a complex with the ether oxygen, facilitating the nucleophilic attack by the bromide ion on the methyl group. chem-station.com The choice of reagent can sometimes allow for regioselective demethylation, for instance, targeting a p-methoxy group. google.com Another approach involves the use of alkyl thiols in a basic medium. chem-station.com In biological systems, demethylation can be catalyzed by enzymes such as cytochrome P450. wikipedia.orgnih.gov

Table 2: Common Reagents for O-Demethylation

| Reagent | Conditions | Reference |

| Boron tribromide (BBr3) | Low temperature (e.g., -78°C to 0°C) | chem-station.com |

| Aluminum chloride (AlCl3) | Heating in a solvent like dichloromethane | chem-station.com |

| 47% Hydrobromic acid (HBr) | High temperatures (e.g., ~130°C) | chem-station.com |

| Pyridine hydrochloride | High temperatures (180-220°C) | wikipedia.org |

| Alkyl thiols (e.g., ethanethiol) | Basic conditions (e.g., NaOH) | chem-station.com |

Cleavage Reactions of the Biphenyl Linkage (e.g., oxidative cleavage)

Isomerization and Rearrangement Processes (e.g., Claisen rearrangement of related structures)

The Claisen rearrangement is a slideshare.netslideshare.net-sigmatropic rearrangement that is characteristic of allyl aryl ethers. organic-chemistry.orgwikipedia.orgbyjus.com For this reaction to occur with this compound, it would first need to be converted to its corresponding allyl ether via etherification of the phenolic hydroxyl group.

Upon heating, the resulting allyl ether of this compound would be expected to undergo a Claisen rearrangement. libretexts.org The allyl group would migrate from the oxygen atom to an ortho position on the aromatic ring, forming an o-allylphenol derivative. slideshare.netlibretexts.org The reaction proceeds through a concerted, cyclic transition state. wikipedia.orgbyjus.com If both ortho positions are blocked, the allyl group can migrate to the para position through a subsequent Cope rearrangement. organic-chemistry.org

This rearrangement is a powerful tool in organic synthesis for forming carbon-carbon bonds and introducing alkyl chains onto a phenolic ring. organic-chemistry.org

Article on this compound Remains Elusive Due to Lack of Specific Research Data

Despite a thorough search of available scientific literature, detailed information regarding the chemical reactivity and transformation pathways of the specific compound this compound, particularly concerning its photochemical transformations, photochromism, and reaction mechanisms under varied conditions, is not presently available.

Scientific inquiry into the photochemical behavior of chemical compounds is a highly specific field. While general principles can be applied to classes of compounds, the precise reactivity of an individual molecule is determined by its unique structure. In the case of this compound, no dedicated studies on its interaction with light or its transformation under different chemical environments have been identified in the public domain.

Research into related compounds, such as guaiacol (B22219) (2-methoxyphenol) and other substituted phenols, offers some context. For instance, studies on guaiacol have explored its photodegradation under various conditions, including in aqueous solutions and on ice surfaces. These studies indicate that factors such as the physical state of the medium, pH, and the presence of other chemical species can influence the rate and pathways of degradation. However, the presence of the additional 2-methoxyphenyl substituent in the target compound introduces significant structural and electronic differences that would render any direct extrapolation of data from simpler phenols scientifically unsound.

Similarly, the phenomenon of photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, is highly dependent on specific molecular features that allow for such light-induced structural changes. Without experimental evidence, it is impossible to determine if this compound exhibits photochromic properties.

Applications in Advanced Materials and Chemical Catalysis Research

Polymer Chemistry and Functional Monomer Development

Monomer Functionalization Strategies

No research data is available on the specific strategies for the functionalization of 2-Methoxy-4-(2-methoxyphenyl)phenol to create polymerizable monomers.

Radical Polymerization of Derivatives for Homo- and Copolymers

There are no documented studies on the radical polymerization of derivatives of this compound.

Synthesis of Thermosetting Polymers via Crosslinking Mechanisms

Information regarding the synthesis of thermosetting polymers from this compound is not present in the current body of scientific literature.

Role as Biobased Monomer Precursor

While its structure suggests potential as a bio-based monomer, there is no research to support the role of this compound as a precursor for bio-based polymers.

Coordination Chemistry and Ligand Design

Synthesis of Metal Complexes with this compound Derivatives as Ligands

There are no published findings on the synthesis of metal complexes featuring ligands derived from this compound.

Catalytic Activity of Compound-Metal Complexes

The inherent structure of this compound, featuring hydroxyl and methoxy (B1213986) functional groups, makes it a prime candidate for forming stable complexes with various metal ions. These metal complexes are subjects of research for their potential catalytic activities. The formation of Schiff base ligands and their subsequent metal complexes is a well-documented area of study. For instance, Schiff bases derived from compounds with similar functional groups, such as those synthesized from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde, have been used to create Cu(II) and Zn(II) complexes. nih.gov These complexes are typically formed by refluxing an ethanolic solution of the ligand with aqueous metal salt solutions. nih.gov The resulting structures are investigated for their catalytic potential in various organic syntheses, leveraging the metal center's ability to facilitate reactions. nih.gov While direct research on the catalytic activity of this compound-metal complexes is an emerging field, the principles established with structurally related phenolic and Schiff base compounds provide a strong foundation for future investigations.

Development of Optically Active Materials

The unique electronic configuration and structural properties of this compound make it a valuable precursor in the development of materials with specific optical properties, such as UV absorption and fluorescence.

Organic compounds that can absorb ultraviolet (UV) radiation are crucial for protecting materials and human skin from sun damage. Phenolic compounds, particularly those with extended conjugation like biphenyls, are known for their UV absorbing capabilities. volkskychem.com The synthesis of various UV absorbers often involves phenolic structures. For example, (E)-2-(((4-(benzyloxy)phenyl)imino)methyl)phenol has been synthesized and shown to absorb UV light in the range of 240 nm to 390 nm, with a maximum absorption peak at 350 nm. hpu2.edu.vn This is attributed to π-π* and n-π* electronic transitions within the molecule. researchgate.net Derivatives of 2-hydroxy-4-methoxybenzophenone are also widely used as UV absorbers in paints, plastics, and cosmetics. volkskychem.comgoogle.com The structural elements of this compound suggest its potential to function as a broad-spectrum UV absorber, an area that warrants further empirical investigation.

The development of fluorescent and luminescent materials is critical for applications in sensing, imaging, and optoelectronics. Certain phenol (B47542) derivatives serve as excellent precursors for these materials. Highly sensitive fluorescent labeling reagents have been developed from 2-(alkyloxy)-4-(2-phthalimidinyl)phenylsulfonyl chlorides. nih.govresearchgate.net These reagents react with other phenols to create fluorescent sulfonyl esters, with maximum fluorescence wavelengths around 308 nm for excitation and 410 nm for emission. nih.govresearchgate.net The efficiency of conversion to a fluorescent derivative can be very high, nearing 100% in some cases. nih.govresearchgate.net Another stable fluorescent reagent, 2-methoxy-2,4-diphenyl-3(2H)-furanone, has been used for the visualization and purification of proteins. nih.gov These examples highlight the potential of using this compound as a building block for creating novel fluorescent and luminescent materials.

Interfacial Phenomena and Surface Chemistry

The behavior of molecules at interfaces is fundamental to a wide range of applications, including coatings, emulsifiers, and sensors. The amphiphilic nature of phenolic compounds, possessing both a hydrophilic hydroxyl group and a lipophilic aromatic structure, dictates their activity at surfaces. Research into the interfacial properties of related methoxyphenols, such as eugenol (B1671780) (4-allyl-2-methoxyphenol), provides insights into how these molecules orient themselves at air-water or oil-water interfaces. ymdb.ca The biphenyl (B1667301) structure of this compound adds another layer of complexity and potential for specific interfacial interactions, which could be exploited in the design of new surfactants or surface-active agents. The study of its surface chemistry is essential for unlocking its full potential in material science applications where surface properties are paramount.

Advanced Analytical Methodologies and Separation Techniques for 2 Methoxy 4 2 Methoxyphenyl Phenol and Its Derivatives

Chromatographic Separations

Chromatography stands as the cornerstone for the analysis of 2-Methoxy-4-(2-methoxyphenyl)phenol and its derivatives. The choice of chromatographic technique depends on the specific analytical challenge, including the complexity of the sample matrix, the volatility of the compounds, and the required scale of separation.